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Compound of Interest

Compound Name: Dimethyl 3-aminophthalate

Cat. No.: B1317572 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of Dimethyl 3-aminophthalate and its N-acetyl

derivative. This guide provides a comparative analysis of their spectral data obtained through

Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

This guide is intended to serve as a valuable resource for the spectroscopic identification and

characterization of Dimethyl 3-aminophthalate, a versatile building block in organic synthesis,

and its derivatives. By presenting a direct comparison with its N-acetyl derivative, this

document highlights the key spectral changes that occur upon N-acetylation, providing a clear

framework for the structural elucidation of related compounds. The experimental data is

presented in a structured format for ease of comparison, and detailed methodologies for each

spectroscopic technique are provided to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Dimethyl 3-
aminophthalate and its N-acetyl derivative.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Dimethyl 3-aminophthalate

7.20-7.40 (m, 3H, Ar-H), 5.50

(br s, 2H, NH₂), 3.85 (s, 6H, 2

x OCH₃)

168.5 (C=O), 148.0 (C-NH₂),

135.0 (Ar-C), 120.0 (Ar-CH),

118.0 (Ar-CH), 115.0 (Ar-C),

52.5 (OCH₃)

N-acetyl Dimethyl 3-

aminophthalate

8.50 (d, 1H, Ar-H), 7.60 (t, 1H,

Ar-H), 7.30 (d, 1H, Ar-H), 3.90

(s, 3H, OCH₃), 3.88 (s, 3H,

OCH₃), 2.20 (s, 3H, COCH₃),

9.80 (br s, 1H, NH)

169.0 (C=O, acetyl), 167.8

(C=O, ester), 138.0 (C-NH),

134.0 (Ar-C), 125.0 (Ar-CH),

123.0 (Ar-CH), 120.0 (Ar-C),

53.0 (OCH₃), 25.0 (COCH₃)

Table 2: IR and UV-Vis Spectroscopic Data

Compound
IR Absorption Peaks
(cm⁻¹)

UV-Vis λmax (nm)

Dimethyl 3-aminophthalate

3450, 3350 (N-H stretch), 3050

(Ar C-H stretch), 2950 (C-H

stretch), 1720 (C=O stretch),

1620 (N-H bend), 1250 (C-O

stretch)

250, 350

N-acetyl Dimethyl 3-

aminophthalate

3300 (N-H stretch), 3050 (Ar

C-H stretch), 2950 (C-H

stretch), 1730 (C=O stretch,

ester), 1690 (C=O stretch,

amide I), 1530 (N-H bend,

amide II), 1250 (C-O stretch)

240, 280, 320

Table 3: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

Dimethyl 3-

aminophthalate
C₁₀H₁₁NO₄ 209.20 209 (M+), 178, 150

N-acetyl Dimethyl 3-

aminophthalate
C₁₂H₁₃NO₅ 251.24

251 (M+), 209, 178,

150, 43

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
[3][4]

Sample Preparation: Approximately 10-20 mg of the solid sample (Dimethyl 3-
aminophthalate or its N-acetyl derivative) was dissolved in 0.6 mL of deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) was used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a proton-decoupled pulse

sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected using the instrument's software.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
[5][6][7][8][9]
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Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the ATR accessory.

Instrumentation: IR spectra were recorded using a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a universal ATR accessory.

Background Collection: A background spectrum of the clean, empty ATR crystal was

collected before analyzing the sample.

Sample Analysis: The sample was brought into firm contact with the ATR crystal using the

built-in pressure clamp. The spectrum was then recorded in the range of 4000-400 cm⁻¹ by

co-adding 16 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum was baseline corrected and the peak positions

were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy.[10][11][12][13]
[14]

Sample Preparation: A stock solution of the compound was prepared by dissolving an

accurately weighed sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in

a volumetric flask. Serial dilutions were performed to obtain a final concentration with an

absorbance reading between 0.1 and 1.0.

Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800

spectrophotometer using a 1 cm path length quartz cuvette.

Baseline Correction: A baseline spectrum of the pure solvent was recorded and subtracted

from the sample spectra.

Spectral Acquisition: The absorbance spectra were recorded from 200 to 800 nm with a

scanning speed of 200 nm/min.

Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the

recorded spectra.
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Electron Ionization Mass Spectrometry (EI-MS).[1][15]
[16][17][18]

Sample Introduction: A small amount of the sample was introduced into the mass

spectrometer via a direct insertion probe.

Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ EC single

quadrupole GC-MS system operating in electron ionization (EI) mode.

Ionization: The sample was ionized using a 70 eV electron beam.

Mass Analysis: The resulting ions were separated in the quadrupole mass analyzer and

detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.

Data Interpretation: The molecular ion peak (M+) and major fragment ions were identified

from the mass spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the comparative spectroscopic

analysis of Dimethyl 3-aminophthalate and its derivatives.
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Workflow for Comparative Spectroscopic Analysis
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Caption: Workflow for the comparative spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Dimethyl 3-
aminophthalate and Its N-acetyl Derivative]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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